

Istaroxime hydrochloride solubility and formulation for IV administration

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Compound of Interest

Compound Name: Istaroxime hydrochloride

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Istaroxime Hydrochloride Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and formulation of **istaroxime hydrochloride** for intravenous (IV) administration.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of **istaroxime hydrochloride** in common laboratory solvents?

A1: **Istaroxime hydrochloride** has good solubility in dimethyl sulfoxide (DMSO) and moderate solubility in water. For aqueous solutions, the use of sonication can aid dissolution.[1] Hygroscopic DMSO can impact solubility, so using a fresh, unopened container is recommended.[1]

Q2: I am observing precipitation when preparing an aqueous solution. What can I do?

A2: Precipitation can occur if the solubility limit is exceeded or due to interactions with buffer components. If you observe precipitation:

- Ensure the concentration is not above 25 mg/mL in water.[1]
- Use ultrasonic treatment, which has been shown to aid dissolution in water.



- For stock solutions, consider using DMSO, where solubility is higher (≥ 45 mg/mL).[1][2]
- When preparing dilutions from a DMSO stock into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to prevent localized high concentrations that can cause precipitation.
- If using phosphate-buffered saline (PBS), ensure the final concentration is within the solubility limits for that specific medium (e.g., 12.5 mg/mL with ultrasonication has been reported).[3]

Q3: How is istaroxime hydrochloride formulated for IV administration in clinical settings?

A3: In clinical trials, istaroxime is typically supplied as a lyophilized powder in vials, containing both istaroxime and lactose as an excipient.[4][5] This powder is reconstituted with saline for continuous intravenous infusion.[4][5] Dosing regimens in clinical studies have ranged from 0.25 to 1.5 µg/kg/min, administered over periods of 6 to 60 hours.[4][5][6][7][8][9][10]

Q4: Are there any known stability issues with the reconstituted IV solution?

A4: While specific stability data from public sources is limited, it is standard practice for reconstituted sterile solutions to be used promptly. For stock solutions prepared in DMSO, storage at -20°C for up to 6 months or -80°C for up to one year is recommended, in sealed containers to protect from moisture.[1] Avoid repeated freeze-thaw cycles.[11]

Q5: What are common adverse effects noted during IV administration that my research should monitor for?

A5: Clinical trials have reported dose-related adverse events, most commonly gastrointestinal symptoms (nausea and vomiting) and pain at the injection site.[8][10] To address these issues, a liposomal formulation has been explored to improve tolerability.[8]

Data and Formulation Tables

Solubility Data

The following table summarizes the known solubility of **istaroxime hydrochloride** in various solvents.



Solvent	Concentration	Conditions	Citation
DMSO	≥ 45 mg/mL (113.36 mM)	Saturation unknown	[1][2]
Water (H₂O)	25 mg/mL (62.98 mM)	Requires ultrasonic treatment	[1]
PBS	12.5 mg/mL (31.49 mM)	Requires ultrasonic treatment (<60°C)	[3]

Example Formulations for Preclinical IV Research

These formulations have been reported for preparing **istaroxime hydrochloride** for administration in non-clinical research settings. The final concentration may need to be optimized for your specific experimental needs.

Formulation Components (v/v)	Final Concentration	Notes	Citation
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline	≥ 2.5 mg/mL	Add co-solvents sequentially.	[3]
10% DMSO + 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL	Add co-solvents sequentially.	[3]

Experimental Protocols

Protocol: Preparation of Istaroxime Hydrochloride Solution for IV Infusion (Research Grade)

This protocol describes a general method for preparing an **istaroxime hydrochloride** solution for use in preclinical research, based on reported formulation components.

Materials:



- Istaroxime hydrochloride powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Polyethylene glycol 300 (PEG300)
- Tween® 80
- Sterile Saline (0.9% NaCl)
- Sterile vials and syringes
- 0.22 μm sterile syringe filter

Procedure:

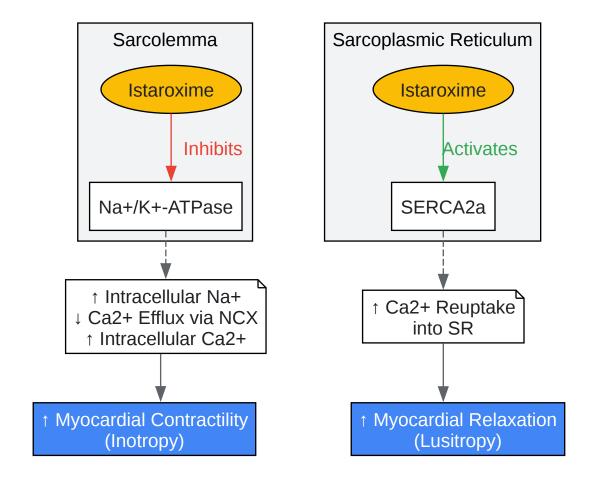
- Prepare Stock Solution: Accurately weigh the required amount of istaroxime hydrochloride and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution.
- Add Co-solvents: In a sterile container, add the required volume of the DMSO stock solution.
 Sequentially add PEG300 and Tween80 according to the desired formulation ratio (e.g., for the 10/40/5/45 formulation, add 4 parts PEG300 and 0.5 parts Tween80 for every 1 part of DMSO stock used). Mix thoroughly after each addition.
- Final Dilution: Slowly add the sterile saline to the mixture while continuously mixing to reach the final volume. This gradual dilution is critical to prevent precipitation.
- Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a $0.22~\mu m$ sterile syringe filter into a final sterile container.
- Visual Inspection: Before administration, visually inspect the solution for any particulate matter or discoloration. The final solution should be clear.

Visualizations

Mechanism of Action



Istaroxime exhibits a dual mechanism of action that uniquely combines positive inotropic (contractility) and lusitropic (relaxation) effects on cardiac muscle.[8][10][12][13] It inhibits the Na+/K+-ATPase pump on the sarcolemma and activates the SERCA2a pump on the sarcoplasmic reticulum.[1][2][14]



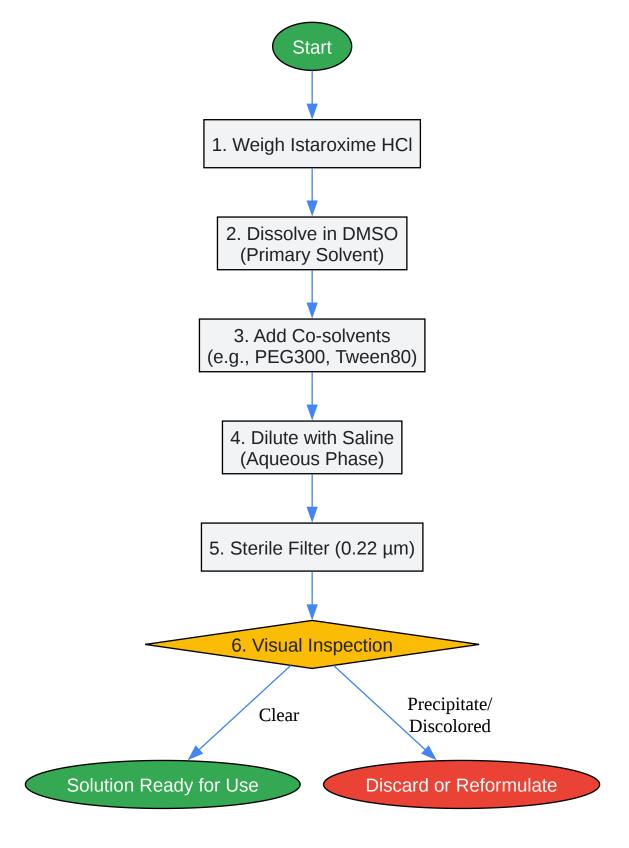
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Caption: Dual mechanism of action of Istaroxime.

Experimental Workflow

The following diagram outlines the key steps for preparing an **istaroxime hydrochloride** solution for experimental IV administration.





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Caption: Workflow for preparing an Istaroxime HCl IV solution.



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